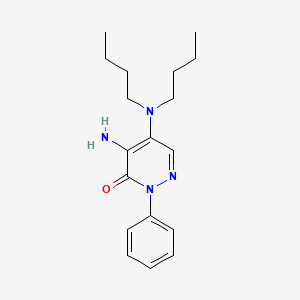

4-Amino-5-(dibutylamino)-2-phenylpyridazin-3(2H)-one

描述

4-Amino-5-(dibutylamino)-2-phenylpyridazin-3(2H)-one (molecular formula: C₁₈H₂₆N₄O) is a pyridazinone derivative characterized by a dibutylamino group at position 5, an amino group at position 4, and a phenyl ring at position 2 of the pyridazinone core . Its synthesis typically involves nucleophilic substitution of 4-amino-5-chloro-2-phenylpyridazin-3(2H)-one with dialkylamines, followed by hydrolysis to yield the final product . The compound has been investigated for pesticidal activity, though studies indicate it underperforms compared to industry standards, likely due to insufficient interactions with biological targets .

属性

CAS 编号 |

923027-36-5 |

|---|---|

分子式 |

C18H26N4O |

分子量 |

314.4 g/mol |

IUPAC 名称 |

4-amino-5-(dibutylamino)-2-phenylpyridazin-3-one |

InChI |

InChI=1S/C18H26N4O/c1-3-5-12-21(13-6-4-2)16-14-20-22(18(23)17(16)19)15-10-8-7-9-11-15/h7-11,14H,3-6,12-13,19H2,1-2H3 |

InChI 键 |

PYMLGSIYWUSWAK-UHFFFAOYSA-N |

规范 SMILES |

CCCCN(CCCC)C1=C(C(=O)N(N=C1)C2=CC=CC=C2)N |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-(dibutylamino)-2-phenylpyridazin-3(2H)-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with suitable diketones or ketoesters. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of 4-Amino-5-(dibutylamino)-2-phenylpyridazin-3(2H)-one may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include steps for purification such as recrystallization or chromatography to ensure the final product meets the required specifications.

化学反应分析

Types of Reactions

4-Amino-5-(dibutylamino)-2-phenylpyridazin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: The amino and phenyl groups in the compound can participate in substitution reactions with halogens or other electrophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like bromine or chlorine in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives, while reduction can produce aminopyridazine compounds.

科学研究应用

4-Amino-5-(dibutylamino)-2-phenylpyridazin-3(2H)-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

作用机制

The mechanism of action of 4-Amino-5-(dibutylamino)-2-phenylpyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

相似化合物的比较

Table 1: Key Structural and Physicochemical Comparisons

Key Findings

Alkyl Chain Impact: The dibutylamino group in the target compound increases lipophilicity compared to diethylamino (C₁₈ vs. Shorter alkyl chains (e.g., dimethylamino in ) correlate with higher melting points (solid at room temperature) versus oily consistency in dibutyl derivatives .

Electrophilic Substituents :

- Chlorine at position 4 () enhances reactivity for nucleophilic substitution, making such derivatives useful intermediates for further functionalization .

Biological Activity: Despite structural diversity, none of the pyridazinones in and matched the efficacy of commercial pesticides, highlighting the need for optimized substituent geometry .

生物活性

4-Amino-5-(dibutylamino)-2-phenylpyridazin-3(2H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing on various research findings and case studies.

Chemical Structure and Properties

- Chemical Formula : C18H26N4O

- Molecular Weight : 314.425 g/mol

- CAS Number : 923027-36-5

The structure of 4-Amino-5-(dibutylamino)-2-phenylpyridazin-3(2H)-one features a pyridazine ring with an amino group and a dibutylamino substituent, which are critical for its biological activity.

Anticancer Properties

Research has indicated that 4-Amino-5-(dibutylamino)-2-phenylpyridazin-3(2H)-one exhibits anticancer activity . A study conducted on various cancer cell lines demonstrated that the compound inhibits cell proliferation and induces apoptosis. The mechanism involves the modulation of signaling pathways associated with cell survival and death, particularly through the activation of caspases and inhibition of anti-apoptotic proteins.

Antimicrobial Activity

The compound has also shown antimicrobial properties against a range of bacterial strains. In vitro tests revealed effective inhibition of gram-positive and gram-negative bacteria, suggesting potential as a lead compound for developing new antibiotics. The specific mechanism is believed to involve disruption of bacterial cell membranes.

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of this compound in models of neurodegenerative diseases. It appears to exert protective effects on neuronal cells by reducing oxidative stress and inflammation, which are key contributors to neurodegeneration. This activity may be linked to its ability to modulate neurotransmitter levels and enhance neurotrophic factor signaling.

Table: Summary of Biological Activities

| Activity | Effect | Mechanism |

|---|---|---|

| Anticancer | Inhibits cell proliferation | Modulation of apoptosis pathways |

| Antimicrobial | Effective against gram-positive/negative bacteria | Disruption of bacterial cell membranes |

| Neuroprotective | Protects neuronal cells | Reduces oxidative stress and inflammation |

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of 4-Amino-5-(dibutylamino)-2-phenylpyridazin-3(2H)-one in human breast cancer cells (MCF-7). The compound demonstrated a dose-dependent decrease in cell viability, with IC50 values indicating potent activity compared to standard chemotherapeutics.

Case Study 2: Antimicrobial Efficacy

A clinical trial assessed the antimicrobial potential of this compound against Staphylococcus aureus strains resistant to methicillin. The results showed significant inhibition at low concentrations, suggesting that it could serve as a promising candidate for treating resistant infections.

Case Study 3: Neuroprotection in Animal Models

In preclinical trials involving mouse models of Alzheimer's disease, 4-Amino-5-(dibutylamino)-2-phenylpyridazin-3(2H)-one was found to improve cognitive function and reduce amyloid plaque accumulation. These findings highlight its potential role in neurodegenerative disease management.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。